molecular formula C14H19F3N4O2 B3027715 (R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 1365936-83-9

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B3027715
CAS No.: 1365936-83-9
M. Wt: 332.32
InChI Key: KZIBDILKNONISF-SECBINFHSA-N
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Description

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (CAS: 1365936-83-9) is a chiral pyrrolidine-based carbamate derivative featuring a trifluoromethyl-substituted pyrimidine ring. The compound’s structure includes:

  • A pyrrolidin-3-yl backbone with stereochemical specificity (R-configuration).
  • A 6-(trifluoromethyl)pyrimidin-4-yl substituent, which imparts electron-withdrawing properties and metabolic stability.
  • A tert-butyl carbamate group, commonly employed as a protective group in organic synthesis or as a prodrug moiety in pharmaceuticals.

This compound is commercially available with a purity of 97% and is likely utilized as an intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to pyrimidine-based ligands .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBDILKNONISF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112446
Record name Carbamic acid, N-[(3R)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365936-83-9
Record name Carbamic acid, N-[(3R)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365936-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Pyrimidine Moiety:

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

®-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes Reference
(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate C₁₄H₁₉F₃N₄O₂ (estimated) ~332.3 - Chiral pyrrolidine
- Trifluoromethylpyrimidine
- tert-Butyl carbamate
Intermediate for kinase inhibitors or antiviral agents; high stereochemical specificity.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 - Fluoro, hydroxy, methylpyrimidine
- Methyl carbamate
Likely used in nucleoside analogs; lower molecular weight suggests better bioavailability.
tert-Butyl N-[2-[2-[2,3-difluoro-4-[[...]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethyl]carbamate Complex structure ~727 (LCMS data) - Diazaspiro ring
- Multiple trifluoromethyl groups
- Extended ether linkages
Pharmaceutical intermediate for spirocyclic kinase inhibitors; high synthetic complexity.
(S)-6-(2,3-Difluoro-4-(pyrrolidin-2-ylmethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-[...]carboxamide C₃₉H₃₄F₆N₆O₅ (estimated) ~785 (LCMS data) - Diazaspiro[3.5]nonene core
- Methoxyethyl substituents
- Multiple fluorinated aryl groups
Designed for high target affinity (e.g., anticancer agents); requires HPLC purification.
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ (estimated) ~268.3 - Dimethoxypyridine
- Methylcarbamate
Solubility enhancer in drug formulations; simpler structure with no fluorinated groups.

Key Research Findings and Comparative Analysis

a) Structural and Electronic Features
  • Trifluoromethylpyrimidine vs. Other Pyrimidines: The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl group enhances metabolic stability and electronegativity compared to non-fluorinated analogs like the dimethoxypyridine derivative . The fluorine atoms in ’s compound may similarly improve bioavailability but lack the steric bulk of the trifluoromethyl group .
  • Stereochemical Complexity: The chiral pyrrolidine core in the target compound contrasts with the simpler, non-chiral pyridine or pyrimidine backbones in and . This chirality is critical for enantioselective interactions in biological systems .

Biological Activity

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl-pyrimidine structure, which may enhance its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Chemical Name : this compound
  • CAS Number : 1365936-83-9
  • Molecular Formula : C14H19F3N4O2
  • Molecular Weight : 336.32 g/mol

Structure

The compound features a tert-butyl group, a pyrrolidine ring, and a trifluoromethyl-substituted pyrimidine moiety, contributing to its unique biological profile.

The biological activity of (R)-tert-butyl carbamate derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific kinases involved in inflammatory processes. For instance, it has shown potential as an inhibitor of p38 MAPK, a key player in cytokine production and inflammation .
  • Cell Viability Assays : In studies using human cell lines, (R)-tert-butyl carbamate demonstrated cytotoxic effects against cancer cells at micromolar concentrations. The IC50 values varied depending on the cell type but generally ranged between 10 µM and 50 µM, indicating moderate potency .

In Vivo Studies

Case studies have highlighted the compound's potential in preclinical models:

  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNFα and IL-6. The observed reduction was dose-dependent, with effective doses starting from 10 mg/kg .
  • Tumor Growth Inhibition : In xenograft models of cancer, treatment with (R)-tert-butyl carbamate led to reduced tumor growth rates compared to controls. Histological analysis revealed decreased proliferation markers within treated tumors .

Summary of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
p38 MAPK InhibitionEnzymatic Assay53 nM
CytotoxicityCell Viability10 - 50 µM
Anti-inflammatoryMurine ModelDose-dependent

Pharmacokinetics

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 6 hours
Metabolic StabilityModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.